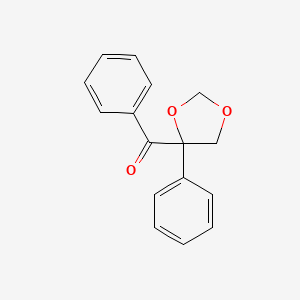

Methanone, phenyl(4-phenyl-1,3-dioxolan-4-yl)-

Cat. No. B1657683

Key on ui cas rn:

5783-77-7

M. Wt: 254.28 g/mol

InChI Key: DQLNLWIMTCFCJO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04072694

Procedure details

About 273 grams of crude, wet α-methylolbenzoin prepared as described in Example I was refluxed under a Dean-Stark trap with 0.50 liters toluene for about two hours to remove about 50 ml. water. The reaction mixture was allowed to cool and 35 grams paraformaldehyde and 10 grams p-toluenesulfonic acid were added. The reaction mixture was heated for 45 minutes under controlled conditions such that the solvent refluxed below the trap and no water was collected. The temperature of the reaction mixture was then increased and about 16 ml. water was collected over a three-hour period. The mixture was allowed to cool and then saturated with ammonia gas. The resulting salt precipitate was removed by filtration and benzene solvent removed under vacuum from the residual yellow solution containing the solid reaction product. The crude solid reaction product was recrystallized from 1.6 l. of boiling hexane. 156 grams of recrystallized produce having m.p. of 66°-66.5° C was obtained.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([OH:12])[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[OH:2].[C:19]1(C)C=CC=CC=1>>[C:4]([C:3]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:1][O:2][CH2:19][O:12]1)(=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)C(C(C1=CC=CC=C1)=O)(O)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0.5 L

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove about 50 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

35 grams paraformaldehyde and 10 grams p-toluenesulfonic acid were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated for 45 minutes under controlled conditions such that the solvent

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed below the trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no water was collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature of the reaction mixture was then increased

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

water was collected over a three-hour period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting salt precipitate was removed by filtration and benzene solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed under vacuum from the residual yellow solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude solid reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from 1.6 l

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

156 grams of recrystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produce

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1(OCOC1)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |